molecular formula C16H19NO4 B2723021 tert-butyl 3-(2-methoxy-2-oxoethyl)-1H-indole-1-carboxylate CAS No. 370562-34-8

tert-butyl 3-(2-methoxy-2-oxoethyl)-1H-indole-1-carboxylate

Cat. No.: B2723021
CAS No.: 370562-34-8
M. Wt: 289.331
InChI Key: LGSVMEMKGVXHLI-UHFFFAOYSA-N
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Description

tert-butyl 3-(2-methoxy-2-oxoethyl)-1H-indole-1-carboxylate: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features a tert-butyl group, a methoxy group, and an oxoethyl group attached to an indole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-methoxy-2-oxoethyl)-1H-indole-1-carboxylate typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl bromide in the presence of a strong base such as sodium hydride.

    Attachment of the Methoxy and Oxoethyl Groups: The methoxy and oxoethyl groups can be introduced through esterification reactions using appropriate reagents and catalysts.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. Common industrial methods include the use of automated reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxoethyl group, converting it to a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block for the synthesis of more complex molecules in organic chemistry.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain processes.

Biology:

    Drug Development: Explored for its potential as a pharmacophore in the development of new therapeutic agents.

    Biological Probes: Used in the design of probes for studying biological pathways and interactions.

Medicine:

    Anticancer Research: Investigated for its potential anticancer properties due to its ability to interact with specific molecular targets.

    Antimicrobial Agents: Studied for its antimicrobial activity against various pathogens.

Industry:

    Material Science: Utilized in the development of advanced materials with specific properties.

    Agriculture: Explored for its potential use in agrochemicals to enhance crop protection.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-methoxy-2-oxoethyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

  • tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-butyl 3-(benzylamino)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate
  • tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate

Comparison:

  • Structural Differences: While these compounds share the tert-butyl and methoxy-oxoethyl groups, they differ in the core structure (indole vs. piperazine vs. azetidine).
  • Reactivity: The indole derivative may exhibit different reactivity patterns compared to piperazine and azetidine derivatives due to the aromatic nature of the indole ring.
  • Applications: The unique structure of tert-butyl 3-(2-methoxy-2-oxoethyl)-1H-indole-1-carboxylate makes it particularly suitable for applications in medicinal chemistry and drug development, whereas the other compounds may be more suited for different applications such as material science or agrochemicals.

Properties

IUPAC Name

tert-butyl 3-(2-methoxy-2-oxoethyl)indole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-16(2,3)21-15(19)17-10-11(9-14(18)20-4)12-7-5-6-8-13(12)17/h5-8,10H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSVMEMKGVXHLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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